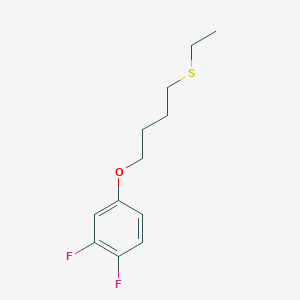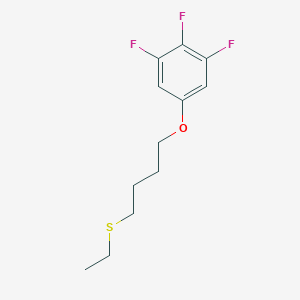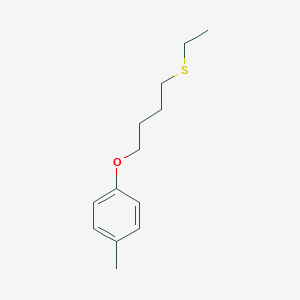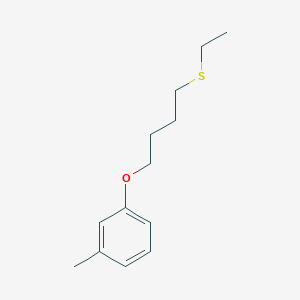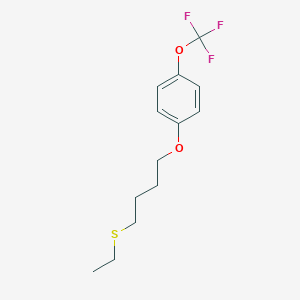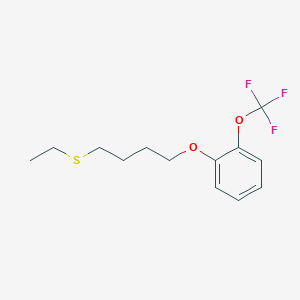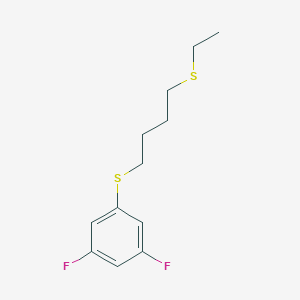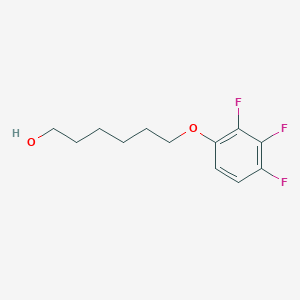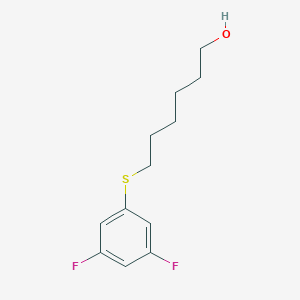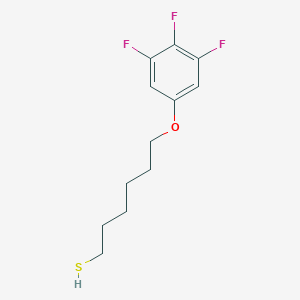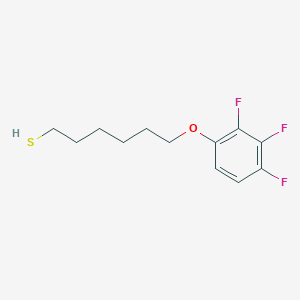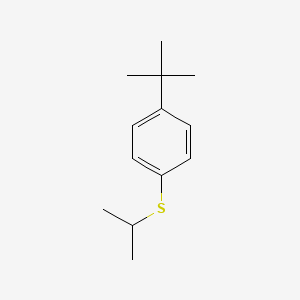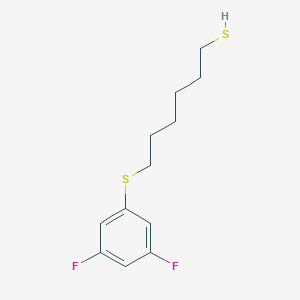
6-(3,5-Difluorophenyl)sulfanylhexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “6-(3,5-Difluorophenyl)sulfanylhexane-1-thiol” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-(3,5-Difluorophenyl)sulfanylhexane-1-thiol” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [temperature and pressure conditions].
Step 3: Final purification and isolation of the compound using techniques such as crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Using large quantities of starting materials and reagents.
Optimization: Adjusting reaction parameters to maximize yield and minimize by-products.
Purification: Employing industrial-scale purification techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Compound “6-(3,5-Difluorophenyl)sulfanylhexane-1-thiol” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [specific oxidizing agents] under [specific conditions].
Reduction: Common reducing agents include [specific reducing agents] under [specific conditions].
Substitution: Common reagents include [specific reagents] under [specific conditions].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized product], while reduction may yield [specific reduced product].
Scientific Research Applications
Compound “6-(3,5-Difluorophenyl)sulfanylhexane-1-thiol” has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and effects on specific biological targets.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which compound “6-(3,5-Difluorophenyl)sulfanylhexane-1-thiol” exerts its effects involves:
Molecular Targets: Interaction with specific molecular targets such as enzymes or receptors.
Pathways: Modulation of specific biochemical pathways, leading to desired effects.
Binding: The compound binds to its target, causing conformational changes and subsequent biological effects.
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in [specific aspect].
Compound B: Similar in reactivity but has different applications.
Compound C: Used in similar industrial processes but has distinct properties.
Uniqueness: Compound “6-(3,5-Difluorophenyl)sulfanylhexane-1-thiol” is unique due to its specific structure, reactivity, and applications, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
6-(3,5-difluorophenyl)sulfanylhexane-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2S2/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9,15H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKYXLFCYQVFFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)SCCCCCCS)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)SCCCCCCS)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
